Illudalic Acid

Description

isolated from Clitocybe illudens; structure in first source

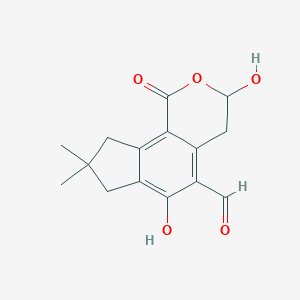

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

18508-77-5 |

|---|---|

Formule moléculaire |

C15H16O5 |

Poids moléculaire |

276.28 g/mol |

Nom IUPAC |

3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde |

InChI |

InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3 |

Clé InChI |

BDEDPKFUFGCVCJ-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |

Synonymes |

3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde illudalic acid |

Origine du produit |

United States |

Foundational & Exploratory

Illudalic Acid: A Technical Guide to its Discovery, Origin, and Phosphatase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Illudalic acid, a sesquiterpenoid natural product, has emerged as a significant molecule of interest in drug discovery due to its potent and selective inhibitory activity against protein tyrosine phosphatases (PTPs), particularly the Leukocyte Antigen-Related (LAR) subfamily. This technical guide provides a comprehensive overview of the discovery, fungal origin, and detailed biochemical characterization of this compound's inhibitory properties. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on PTP inhibitors and related therapeutic areas.

Discovery and Origin

This compound was first identified as a metabolite of the bioluminescent mushroom Omphalotus illudens (formerly known as Clitocybe illudens), commonly known as the jack-o'-lantern mushroom.[1][2] Initial studies focused on the isolation and structural elucidation of various metabolites from this fungus.[3][4] It was later that high-throughput screening efforts identified this compound as a potent and selective inhibitor of the LAR protein tyrosine phosphatase, sparking significant interest in its potential as a pharmacological tool and therapeutic lead.[1]

Quantitative Inhibitory Activity

This compound and its synthetic analogs have been evaluated against a panel of protein phosphatases. The following tables summarize the key quantitative data on their inhibitory potency and kinetics.

Table 1: Inhibitory Potency (IC50) of this compound and its Analogs against Various Phosphatases

| Compound | Target Phosphatase | IC50 (µM) | Notes |

| This compound | LAR | 1.30[5] | Potent and selective inhibitor. |

| This compound | LAR | 2.1 ± 0.2 | at pH 6.5[1] |

| This compound | LAR | 0.052 ± 0.010 | at pH 7.5[1] |

| This compound | PTPµ | Moderately Potent | - |

| This compound | CD45 | Moderately Potent | - |

| This compound | PHPT1 | 3.5 ± 0.6[6] | Non-covalent, non-competitive inhibition. |

| IA1-8H2 (analog) | PHPT1 | 3.4 ± 0.7[6] | Didesmethyl analog. |

| 7-BIA (analog) | PTPRD | Potent | 7-butoxy analog. |

| Analog 15e | LAR | 0.180 | Submicromolar inhibition.[7][8] |

Table 2: Kinetic Constants for the Covalent Inhibition of LAR by this compound

| Condition | KI (µM) | kinact (min-1) | kinact/KI (M-1s-1) |

| pH 6.5 | 130 ± 50[7] | 1.3 ± 0.4[7] | ~167 |

| pH 7.5, 37°C | 8 ± 3[1][9] | 2.3 ± 0.4[1][9] | ~4792 |

Mechanism of Action and Signaling Pathways

This compound inhibits LAR phosphatase through a covalent ligation mechanism.[5][10] The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue in the active site of LAR on the electrophilic aldehyde of the open-ring form of this compound. This forms a stable covalent adduct, leading to irreversible inhibition of the enzyme.

Caption: Proposed mechanism of covalent inhibition of LAR phosphatase by this compound.

Experimental Protocols

General Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against PTPs using a colorimetric or fluorometric substrate.

Materials:

-

Recombinant human PTP enzyme (e.g., LAR, PTP1B)

-

PTP substrate:

-

For colorimetric assay: p-Nitrophenyl phosphate (pNPP)

-

For fluorometric assay: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compound (this compound or analogs) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add a defined amount of the PTP enzyme to each well.

-

Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the phosphatase reaction by adding the PTP substrate (pNPP or DiFMUP) to each well.

-

Monitor the change in absorbance (at 405 nm for pNPP) or fluorescence (Ex/Em ~358/450 nm for DiFMUP) over time using a microplate reader.

-

Calculate the initial reaction velocities (rates) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Kinetic Constants for Covalent Inhibition

This protocol is used to determine the kinetic parameters (KI and kinact) for time-dependent, irreversible inhibitors.

Procedure:

-

Select a concentration of the PTP enzyme and substrate.

-

In a series of reactions, incubate the enzyme with various concentrations of the covalent inhibitor.

-

At different time points, initiate the reaction by adding the substrate.

-

Measure the initial reaction rates at each inhibitor concentration and time point.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations.

-

Fit the data to the following equation to determine KI and kinact: kobs = kinact * [I] / (KI + [I])

Caption: Experimental workflow for a typical PTP inhibition assay.

Conclusion

This compound represents a promising natural product scaffold for the development of selective inhibitors of the LAR subfamily of protein tyrosine phosphatases. Its unique covalent mechanism of action offers a potential avenue for achieving high potency and prolonged duration of action. The data and protocols presented in this guide provide a solid foundation for further research into the medicinal chemistry, pharmacology, and therapeutic potential of this compound and its derivatives. Continued investigation into the structure-activity relationships and optimization of its pharmacokinetic properties will be crucial for translating the potential of this fascinating natural product into novel therapeutics.

References

- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omphalotus illudens - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolites of Clitocybe illudens. IV. This compound, a sesquiterpenoid, and illudinine, a sesquiterpenoid alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Derivatives of the Fungal Natural Product this compound Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Mechanism of Covalent Inhibition of LAR Phosphatase by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of covalent inhibition of LAR phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of a Fungal Metabolite: A Technical Guide to the Structure Elucidation of Illudalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudalic acid, a sesquiterpenoid natural product first isolated from the poisonous mushroom Clitocybe illudens (now known as Omphalotus illudens), stands as a molecule of significant interest due to its unique chemical architecture and promising biological activity. Initially characterized in 1969, its complex, polycyclic structure presented a notable challenge to the chemists of its time. The definitive confirmation of its structure through total synthesis in 1977 was a landmark achievement in natural product chemistry. More recently, this compound has garnered renewed attention as a potent and selective inhibitor of the Leukocyte Antigen-Related (LAR) protein tyrosine phosphatase, highlighting its potential as a lead compound in drug discovery. This technical guide provides an in-depth exploration of the core scientific investigations that led to the elucidation of this compound's structure, presenting the key experimental data and methodologies for a comprehensive understanding of this fascinating molecule.

Core Structure and Initial Investigations

The journey to unveil the structure of this compound began with its isolation from fungal cultures. Early studies focused on classical chemical degradation and spectroscopic analysis to piece together its molecular framework.

Isolation of this compound

The initial isolation of this compound was reported by Nair and colleagues in 1969. The process involved the cultivation of Clitocybe illudens in a suitable broth, followed by extraction and chromatographic separation of the metabolites.

Experimental Protocol: Isolation of this compound (Adapted from Nair et al., 1969)

-

Cultivation: Clitocybe illudens is grown in a liquid medium containing glucose, peptone, and yeast extract for several weeks.

-

Extraction: The culture filtrate is acidified and extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and preparative thin-layer chromatography, to yield pure, crystalline this compound.

Early Spectroscopic Data and Structural Hypotheses

The initial structure elucidation relied heavily on the spectroscopic techniques available at the time, primarily UV, IR, and early NMR and mass spectrometry.

Table 1: Early Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data (from Nair et al., 1969) | Interpretation |

| UV (in Ethanol) | λmax 235 nm (ε 12,000), 320 nm (ε 4,500) | Suggests the presence of a conjugated system, likely an α,β-unsaturated carbonyl or an aromatic ring. |

| IR (KBr) | 3400 cm⁻¹ (O-H), 1740 cm⁻¹ (C=O, lactone), 1680 cm⁻¹ (C=O, conjugated aldehyde), 1620 cm⁻¹ (C=C) | Indicates the presence of hydroxyl, lactone, conjugated aldehyde, and alkene functional groups. |

| ¹H NMR | Complex multiplets, signals for methyl groups, olefinic protons, and an aldehyde proton. | Confirms the presence of various proton environments consistent with a complex polycyclic structure. |

| Mass Spectrometry | M⁺ at m/z 276 | Establishes the molecular weight of this compound. |

Based on these data and chemical degradation studies, Nair and his team proposed the correct polycyclic structure of this compound, a remarkable feat given the limitations of the available analytical methods.

The Definitive Proof: Total Synthesis

The unequivocal confirmation of the proposed structure of this compound was achieved through its total synthesis by R.B. Woodward and T.R. Hoye in 1977. This elegant synthesis not only validated the proposed structure but also provided a pathway for the creation of analogs for further biological evaluation.

Retrosynthetic Analysis and Synthetic Strategy

The Woodward synthesis is a testament to strategic planning in organic chemistry. A simplified retrosynthetic analysis reveals the key bond disconnections and strategic intermediates.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis involved a multi-step sequence starting from a readily available indanone derivative. Key transformations included an annulation to construct the tricyclic core, selective oxidations, and the final installation of the lactone and aldehyde functionalities.

Experimental Protocol: Key Step in the Total Synthesis of this compound (Adapted from Woodward and Hoye, 1977)

Formation of the Tricyclic Ketone:

-

A solution of the indanone derivative in a suitable solvent is treated with a strong base to form the corresponding enolate.

-

The enolate is then reacted with an appropriate electrophile to initiate the annulation reaction.

-

The resulting intermediate undergoes an intramolecular aldol condensation followed by dehydration to afford the tricyclic ketone.

-

Purification is achieved through recrystallization or column chromatography.

The successful synthesis of a compound with identical spectroscopic properties to the natural isolate provided the ultimate proof of the structure of this compound.

Modern Spectroscopic Characterization

With the advancement of analytical techniques, the structure of this compound has been further confirmed and characterized with greater detail, particularly through modern high-field NMR spectroscopy.

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 171.5 | - |

| 3 | 95.2 | 5.89 (s) |

| 3a | 40.1 | 2.95 (m) |

| 4 | 28.9 | 2.20 (m), 1.95 (m) |

| 5 | 130.8 | - |

| 5a | 138.1 | - |

| 6 | 158.5 | - |

| 7 | 118.9 | 7.87 (s) |

| 8 | 36.2 | - |

| 8a | 48.5 | 2.65 (m) |

| 9 | 42.1 | 2.50 (m), 2.35 (m) |

| 10 | 191.8 | 10.54 (s) |

| 11 (CH₃) | 29.1 | 1.15 (s) |

| 12 (CH₃) | 29.1 | 1.15 (s) |

| OH | - | Variable |

Note: Chemical shifts are reported in ppm and are referenced to the solvent signal. Data is compiled from various sources reporting the synthesis of this compound.

Mass Spectrometry Fragmentation

Electrospray ionization mass spectrometry (ESI-MS) provides further structural information through the analysis of fragmentation patterns.

Caption: Proposed ESI-MS fragmentation of this compound.

Conclusion

The structure elucidation of this compound is a compelling story of chemical discovery, showcasing the power of spectroscopy, chemical synthesis, and logical deduction. From its initial isolation and characterization using classical methods to its definitive confirmation through an elegant total synthesis, the journey to understand this complex natural product has been a testament to the advancements in organic chemistry. Today, with its structure firmly established, this compound continues to be a subject of intense research, not only for its intriguing chemical properties but also for its potential as a therapeutic agent. This guide provides a foundational understanding of the key experimental evidence and methodologies that have cemented our knowledge of this important fungal metabolite.

An In-Depth Technical Guide to the Illudalic Acid Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Illudalic acid, a sesquiterpenoid natural product isolated from fungi of the genus Omphalotus, has garnered significant interest due to its potent and selective inhibitory activity against protein tyrosine phosphatases. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. We delve into the proposed enzymatic cascade, from the precursor molecule farnesyl pyrophosphate to the final intricate structure of this compound. This guide summarizes the key enzymes involved, including sesquiterpene synthases, cytochrome P450 monooxygenases, and a putative Baeyer-Villiger monooxygenase, and presents the available quantitative data. Furthermore, detailed experimental protocols for the elucidation and characterization of this pathway are provided, offering a practical framework for researchers in the field. Visualizations of the proposed pathway and experimental workflows are included to facilitate a deeper understanding of the molecular logic underlying the biosynthesis of this promising therapeutic lead compound.

Introduction

This compound is a member of the illudane family of sesquiterpenoids, which are secondary metabolites produced by various fungi, most notably the jack-o'-lantern mushroom, Omphalotus olearius (also referred to as Omphalotus illudens).[1][2] While initially identified as an inactive compound, subsequent studies revealed its potent and selective inhibitory effects on the leukocyte common antigen-related (LAR) subfamily of protein tyrosine phosphatases (PTPs), making it a valuable lead structure for the development of novel therapeutics.[1] Understanding the biosynthesis of this compound is crucial for enabling its biotechnological production and for generating novel analogs with improved pharmacological properties. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, focusing on the core enzymatic transformations.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic process that begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway can be conceptually divided into three main stages: cyclization, oxidation, and lactonization. The genes encoding the enzymes for this pathway are co-located in biosynthetic gene clusters within the genome of Omphalotus olearius, providing strong evidence for their concerted role.[3]

Stage 1: Cyclization of Farnesyl Pyrophosphate

The initial and committing step in this compound biosynthesis is the cyclization of the linear precursor farnesyl pyrophosphate (FPP) to form the tricyclic protoilludane scaffold. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).

-

Precursor: Farnesyl Pyrophosphate (FPP)

-

Enzyme: Sesquiterpene Synthase (STS) - specifically, Δ-6-Protoilludene Synthase. In Omphalotus olearius, two such enzymes, Omp6 and Omp7, have been identified and characterized.[3]

-

Product: Δ-6-Protoilludene

The reaction proceeds through a series of carbocationic intermediates and rearrangements, ultimately leading to the formation of the characteristic 5-6-4 fused ring system of the protoilludane skeleton. Both Omp6 and Omp7 have been shown to produce Δ-6-protoilludene with high fidelity (>99%).[3]

Stage 2: Oxidative Functionalization

Following the formation of the Δ-6-protoilludene scaffold, a series of oxidative modifications are required to introduce the necessary functional groups. These reactions are catalyzed by cytochrome P450 monooxygenases (P450s), which are known to be involved in the tailoring of terpene skeletons.[4] The gene clusters containing omp6 and omp7 in O. olearius also harbor several putative P450 genes, strongly suggesting their involvement in the pathway.[3] The exact sequence and intermediates of these oxidation steps have not yet been fully elucidated, but they are proposed to lead to a key keto-intermediate.

-

Substrate: Δ-6-Protoilludene

-

Enzymes: Cytochrome P450 Monooxygenases (from Omp6/Omp7 clusters)

-

Proposed Intermediate: A multi-oxidized protoilludane derivative (keto-intermediate).

These P450s likely perform a series of hydroxylation and oxidation reactions on the protoilludane core.

Stage 3: Baeyer-Villiger Oxidation and Final Rearrangements

The final key transformation in the biosynthesis of this compound is believed to be a Baeyer-Villiger oxidation. This type of reaction, catalyzed by a Baeyer-Villiger monooxygenase (BVMO), involves the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester or lactone.[5][6] The presence of a putative FAD-binding protein, characteristic of BVMOs, within the omp6 and omp7 gene clusters supports this hypothesis.[3] This enzymatic step would form the lactone ring present in this compound. Subsequent, potentially spontaneous or enzyme-catalyzed, rearrangements would then lead to the final structure.

-

Substrate: Oxidized Protoilludane Intermediate (Keto-form)

-

Enzyme: Putative Baeyer-Villiger Monooxygenase (BVMO)

-

Product: this compound

The complete proposed pathway is illustrated in the following diagram:

Quantitative Data

While a complete set of kinetic parameters for all enzymes in the this compound pathway is not yet available, studies on the key sesquiterpene synthases, Omp6 and Omp7, from Omphalotus olearius have provided valuable quantitative insights.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Omp6 | (E,E)-FPP | 2.1 ± 0.3 | 0.045 ± 0.002 | 2.1 x 104 | [3] |

| Omp7 | (E,E)-FPP | 0.8 ± 0.1 | 0.18 ± 0.01 | 2.2 x 105 | [3] |

Table 1: Kinetic Parameters of Δ-6-Protoilludene Synthases from O. olearius [3]

The data indicate that Omp7 has a significantly higher catalytic efficiency (approximately 10-fold) than Omp6 for the conversion of FPP to Δ-6-protoilludene.[3] This suggests that Omp7 may be the primary enzyme responsible for this step under certain physiological conditions, or that the two enzymes may have distinct regulatory roles. Kinetic data for the downstream cytochrome P450s and the putative BVMO from Omphalotus have not yet been reported.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. The following protocols provide a general framework for the experimental characterization of the key enzymes involved.

Heterologous Expression of Biosynthetic Enzymes

To obtain sufficient quantities of purified enzymes for in vitro characterization, the corresponding genes from O. olearius are typically expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol for Heterologous Expression in Saccharomyces cerevisiae

-

Gene Synthesis and Codon Optimization: Synthesize the open reading frames of the target genes (e.g., omp6, omp7, putative P450s, and BVMO) with codon optimization for S. cerevisiae to ensure high levels of expression.

-

Vector Construction: Clone the synthesized genes into a yeast expression vector, such as a pESC series plasmid, under the control of a strong, inducible promoter (e.g., GAL1).[7] The vector should also contain a selectable marker (e.g., URA3) for transformant selection.

-

Yeast Transformation: Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Selection of Transformants: Plate the transformed yeast cells on a selective medium (e.g., synthetic complete medium lacking uracil) to select for successful transformants.

-

Protein Expression: Inoculate a single colony of a positive transformant into a liquid selective medium with a non-inducing carbon source (e.g., raffinose). Grow the culture to mid-log phase and then induce protein expression by adding galactose to the medium.

-

Cell Lysis and Protein Purification: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells using glass beads or a French press. Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was incorporated).

In Vitro Enzyme Assays

4.2.1. Sesquiterpene Synthase Activity Assay

This assay is used to determine the product profile and kinetic parameters of the sesquiterpene synthases (Omp6 and Omp7).

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT), the purified sesquiterpene synthase, and the substrate, farnesyl pyrophosphate (FPP).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Extract the hydrocarbon products from the aqueous reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

-

GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the sesquiterpene products by comparing their retention times and mass spectra to authentic standards or published data.[8]

-

Kinetic Analysis: To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of FPP and measure the initial reaction velocities. Fit the data to the Michaelis-Menten equation.[3]

4.2.2. Cytochrome P450 Monooxygenase Activity Assay

This assay is designed to identify the function of the P450s in the this compound pathway.

-

Reaction System: Reconstitute the P450 activity in vitro by combining the purified P450 enzyme, a cytochrome P450 reductase (CPR) as a redox partner, and a source of electrons (NADPH).[9][10]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4), the reconstituted P450 system, the substrate (Δ-6-protoilludene or other potential intermediates), and initiate the reaction by adding NADPH.

-

Incubation and Extraction: Incubate the reaction at an appropriate temperature (e.g., 28°C). Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

LC-MS/MS Analysis: Analyze the extracted products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify hydroxylated and other oxidized derivatives of the substrate.

4.2.3. Baeyer-Villiger Monooxygenase Activity Assay

This assay aims to confirm the lactonization step in the pathway.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), the purified BVMO, the putative keto-intermediate substrate, and NADPH.[6][11]

-

Monitoring the Reaction: Monitor the reaction by following the oxidation of NADPH spectrophotometrically at 340 nm.

-

Product Identification: After the reaction is complete, extract the products and analyze them by LC-MS/MS to identify the lactone product.

Conclusion

The biosynthesis of this compound presents a fascinating example of the complex enzymatic machinery that fungi have evolved to produce structurally diverse and biologically active secondary metabolites. While the initial cyclization step to form the protoilludane skeleton is well-characterized, the subsequent oxidative and rearrangement steps catalyzed by cytochrome P450 monooxygenases and a putative Baeyer-Villiger monooxygenase remain an active area of investigation. The experimental protocols outlined in this guide provide a roadmap for the complete elucidation of this pathway. A thorough understanding of the this compound biosynthetic pathway will not only provide fundamental insights into fungal natural product biosynthesis but also pave the way for the engineered production of this compound and novel, potent phosphatase inhibitors for therapeutic applications.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. dokumen.pub [dokumen.pub]

- 3. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Traversing the fungal terpenome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural and Catalytic Characterization of a Fungal Baeyer-Villiger Monooxygenase | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural and Catalytic Characterization of a Fungal Baeyer-Villiger Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

Illudalic Acid: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Illudalic acid, a sesquiterpenoid natural product originally isolated from the toxic mushroom Omphalotus illudens, has emerged as a significant lead compound in the development of selective enzyme inhibitors.[1] Initially identified as an inactive compound, subsequent high-throughput screening revealed its potent and selective inhibitory activity against the Leukocyte Common Antigen-Related (LAR) protein tyrosine phosphatase (PTP), a member of the larger PTP family of enzymes.[1] PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.[2][3] This technical guide provides a detailed overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.

Core Pharmacological Activity: Inhibition of Protein Tyrosine Phosphatases

The primary pharmacological action of this compound is the inhibition of protein tyrosine phosphatases, with a pronounced selectivity for the LAR subfamily (LAR/PTPRF, PTPRσ, and PTPRδ).[1][4][5] Its inhibitory mechanism against LAR is well-characterized as a time-dependent, two-step covalent process.[2][4] This involves an initial, reversible non-covalent binding to the enzyme, followed by an irreversible covalent ligation, primarily with the catalytic cysteine residue in the active site.[4][6][7] Mass spectrometry and mutational analyses have confirmed that this covalent modification is the principal reason for the inhibition of LAR phosphatase activity.[7]

Structure-activity relationship (SAR) studies have been crucial in understanding the molecular requirements for this activity. Key pharmacophores include the 5-formyl group and the hemi-acetal lactone, which are essential for effective LAR inhibition.[2][8] Furthermore, the fused dimethylcyclopentene ring structure is known to enhance the compound's potency.[2][8] Conversely, truncated analogs that lack the neopentylene ring fusion show a significant loss of activity.[4]

In addition to the LAR subfamily, this compound and its analogs have demonstrated inhibitory effects against other phosphatases, including Protein Tyrosine Phosphatase Receptor Type D (PTPRD) and Protein Histidine Phosphatase 1 (PHPT1).[9][10]

Pharmacological Profile: Quantitative Data

The inhibitory potency of this compound and its derivatives has been quantified against various phosphatase targets. The data, summarized in the tables below, highlight its sub-micromolar to low-micromolar activity and provide key kinetic parameters that define its interaction with target enzymes.

Table 1: Inhibitory Activity of this compound Against LAR Phosphatase

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 2.1 ± 0.2 µM | pH 6.5 | [2][4] |

| 1.30 µM | Not Specified | [6][11] | |

| 52 ± 10 nM | pH 7.5 | [1] | |

| Kᵢ (non-covalent) | 130 ± 50 µM | pH 6.5, 22°C | [2][4] |

| 8 ± 3 µM | pH 7.5, 37°C | [1] | |

| kᵢₙₐ꜀ₜ (covalent) | 1.3 ± 0.4 min⁻¹ | pH 6.5, 22°C | [2][4] |

| 2.3 ± 0.4 min⁻¹ | pH 7.5, 37°C | [1] | |

| kᵢₙₐ꜀ₜ/Kᵢ | 1.0 x 10⁴ M⁻¹min⁻¹ | pH 6.5, 22°C | [2][4] |

| 3.0 x 10⁵ M⁻¹min⁻¹ | pH 7.5, 37°C | [1] |

Table 2: Inhibitory Activity of this compound and Analogs Against Other Phosphatases

| Compound | Target | Parameter | Value | Reference |

| This compound Methyl Ether | LAR | IC₅₀ | 55 ± 6 µM | [4] |

| This compound (IA1) | PHPT1 | IC₅₀ | 3.5 ± 0.6 µM | [9] |

| Didesmethyl this compound Analog (IA1-8H2) | PHPT1 | IC₅₀ | 3.4 ± 0.7 µM | [9] |

| 7-alkoxy analogues | LAR | IC₅₀ | e.g., 180 nM | [2] |

| NHB1109 (7-cyclopentyl methoxy analog) | PTPRD | IC₅₀ | 600-700 nM | [10][12] |

| NHB1109 (7-cyclopentyl methoxy analog) | PTPRS | IC₅₀ | 600-700 nM | [10][12] |

Mechanism of Action: Beyond LAR Inhibition

While LAR inhibition is the most studied aspect of this compound's pharmacology, recent research has expanded its profile to include PHPT1.[13] Interestingly, its mechanism against PHPT1 differs significantly from its action on LAR. This compound analogs act as non-covalent, non-competitive, and reversible inhibitors of PHPT1.[9][13] This dual mechanism against different phosphatase families underscores the complexity and potential breadth of its biological activities. The adjacent phenol and aldehyde moieties appear to be critical for PHPT1 inhibition.[9]

The inhibition of PTPs by this compound has significant implications for cellular signaling. PTPs are negative regulators of pathways initiated by Receptor Tyrosine Kinases (RTKs).[2] By inhibiting PTPs like LAR, this compound can potentiate signaling through pathways such as the RAS/MAP kinase and RAS/PI3K/AKT cascades, which are fundamental to cell proliferation, differentiation, and survival.[2]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of biochemical and analytical techniques.

PTP Inhibition Assay (General Protocol)

-

Enzyme Preparation: Recombinant human LAR phosphatase (or other PTPs) is purified.

-

Substrate: A common substrate, such as p-nitrophenyl phosphate (pNPP), is used, which produces a chromogenic product upon dephosphorylation.

-

Assay Execution:

-

The enzyme is pre-incubated with varying concentrations of this compound for a defined period in an appropriate buffer (e.g., pH 7.5).

-

The reaction is initiated by adding the pNPP substrate.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).

-

The formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm.

-

-

Data Analysis:

-

IC₅₀ Determination: The inhibitor concentration that causes 50% inhibition of enzyme activity is calculated by fitting the dose-response data to a suitable model.

-

Kinetic Analysis (for covalent inhibitors): To determine Kᵢ and kᵢₙₐ꜀ₜ, the enzyme is incubated with the inhibitor for various time points before substrate addition. The observed rate constants (kₒᵦₛ) are then plotted against the inhibitor concentration.[1]

-

Mass Spectrometry for Covalent Adduct Analysis

-

Incubation: The target protein (e.g., LAR) is incubated with a molar excess of this compound to ensure adduct formation.

-

Digestion: The protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Interpretation: The mass spectra are analyzed to identify peptides that have a mass shift corresponding to the addition of the this compound molecule, confirming covalent binding and identifying the specific amino acid residue (cysteine) that has been modified.[7]

Cytotoxicity Assay (e.g., LDH Assay)

-

Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

-

Compound Treatment: Cells are treated with various concentrations of this compound or its analogs. Positive (lysis buffer) and negative (vehicle) controls are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).

-

LDH Measurement:

-

A sample of the cell culture medium is transferred to a new plate.

-

Lactate Dehydrogenase (LDH) assay reagent is added. Upon cell death and membrane rupture, LDH is released into the medium.

-

The reagent detects LDH activity, which results in a color change measured by a plate reader.

-

-

Analysis: Increased absorbance is proportional to the level of cytotoxicity.[14]

Mandatory Visualizations

Caption: Mechanism of LAR phosphatase inhibition by this compound.

Caption: General experimental workflow for pharmacological profiling.

References

- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wvu.flintbox.com [wvu.flintbox.com]

- 4. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound and analogous phosphatase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. The mechanism of covalent inhibition of LAR phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a potential LAR inhibitor: synthesis, SAR, and preliminary studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Derivatives of the Fungal Natural Product this compound Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy this compound analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy this compound analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Inhibitors Based on this compound - ChemistryViews [chemistryviews.org]

- 14. cellbiolabs.com [cellbiolabs.com]

Illuminating the Path of a Fungal Metabolite: A Technical Guide to the Biological Activity Screening of Illudalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudalic acid, a sesquiterpenoid natural product, has emerged as a molecule of significant interest in the field of enzyme inhibition. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a primary focus on its well-documented role as a potent and selective phosphatase inhibitor. While its activity in other therapeutic areas such as oncology, infectious diseases, and inflammation is less explored in publicly available literature, this guide will also outline the standard experimental methodologies for such screenings. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's known biological functions and the experimental frameworks used to elucidate them.

Phosphatase Inhibitory Activity

The most extensively characterized biological activity of this compound is its ability to inhibit protein phosphatases, key regulators of cellular signaling pathways. Its primary targets are the Leukocyte Antigen-Related (LAR) protein tyrosine phosphatase and, more recently discovered, the Protein Histidine Phosphatase 1 (PHPT1).

Quantitative Data: Phosphatase Inhibition

The inhibitory potency of this compound and its analogs against various phosphatases has been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data.

| Compound | Target Phosphatase | Parameter | Value | Reference(s) |

| This compound | LAR | IC50 | 2.1 ± 0.2 µM (at pH 6.5) | [1] |

| This compound | LAR | IC50 | 52 ± 10 nM (at pH 7.5) | [1] |

| This compound | LAR | K_I | 8 ± 3 µM (at pH 7.5, 37°C) | [1] |

| This compound | LAR | k_inact | 2.3 ± 0.4 min⁻¹ (at pH 7.5, 37°C) | [1] |

| This compound (IA1) | PHPT1 | IC50 | 3.5 ± 0.6 µM | [2] |

| IA1-8H2 (analog) | PHPT1 | IC50 | 3.4 ± 0.7 µM | [2] |

Experimental Protocols: Phosphatase Inhibition Assays

1. LAR Phosphatase Inhibition Assay (Covalent Inhibition)

This assay determines the time-dependent covalent inhibition of LAR by this compound.

-

Materials: Recombinant LAR phosphatase, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., HEPES or MES buffer at desired pH), this compound stock solution (in DMSO), microplate reader.

-

Protocol:

-

Prepare a reaction mixture containing the assay buffer and a specific concentration of LAR phosphatase.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for different time intervals to allow for covalent modification.

-

Initiate the phosphatase reaction by adding the substrate, pNPP.

-

Monitor the dephosphorylation of pNPP to p-nitrophenol by measuring the absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration and pre-incubation time.

-

Determine the observed rate constant (k_obs) for inactivation at each inhibitor concentration.

-

Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the initial binding constant (K_I).

-

IC50 values are determined by measuring the enzyme activity at a fixed time point with varying inhibitor concentrations.

-

2. PHPT1 Phosphatase Inhibition Assay (Non-covalent, Non-competitive Inhibition)

This assay evaluates the reversible, non-competitive inhibition of PHPT1.

-

Materials: Recombinant PHPT1, a fluorogenic substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), assay buffer (e.g., HEPES), this compound stock solution (in DMSO), microplate reader with fluorescence detection.

-

Protocol:

-

Prepare a reaction mixture containing the assay buffer and a fixed concentration of PHPT1.

-

Add varying concentrations of this compound to the mixture.

-

To determine the mechanism of inhibition, vary the concentration of the substrate (DiFMUP) at different fixed concentrations of this compound.

-

Initiate the reaction and measure the fluorescence signal generated by the dephosphorylation of DiFMUP over time.

-

Calculate the initial reaction velocities for each condition.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration. A non-competitive inhibition pattern is indicated by a change in the y-intercept with no change in the x-intercept.

-

IC50 values are determined by measuring the enzyme activity at a fixed substrate concentration with varying inhibitor concentrations.

-

Signaling Pathways and Experimental Workflows

References

Methodological & Application

Total Synthesis of Illudalic Acid: A Detailed Protocol for Researchers

Introduction

Illudalic acid, a natural product first isolated from the toxic mushroom Omphalotus illudens, has garnered significant attention in the scientific community for its potent and selective inhibitory activity against the leukocyte common antigen-related (LAR) protein tyrosine phosphatase.[1][2][3] This activity makes it a promising lead compound for the development of novel therapeutics.[1] Historically, the total synthesis of this compound has been a lengthy and challenging endeavor, with early routes requiring 17 steps.[1][2] However, recent advancements have led to more concise and efficient synthetic strategies.[1][2] This document provides a detailed protocol for a convergent 5-step total synthesis of this compound, along with relevant quantitative data and visualizations to aid researchers in its preparation and study.

Biological Activity and Mechanism of Action

This compound is a potent, selective, and covalent inhibitor of the LAR subfamily of protein tyrosine phosphatases (PTPs).[1][2] It exhibits time-dependent inhibition of LAR activity.[4] The proposed mechanism involves the covalent ligation of this compound to the catalytic cysteine residue of the LAR phosphatase.[3]

The inhibitory potency of this compound against LAR has been determined, with reported IC50 values of 1.30 µM and 2.1 ± 0.2 µM.[3][4][5][6] Further kinetic analysis of its interaction with LAR at pH 7.5 and 37 °C revealed a two-step mechanism, starting with a noncovalent interaction (KI = 8 ± 3 μM) followed by covalent inactivation (kinact = 2.3 ± 0.4 min−1).[1][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis and biological activity of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Longest Linear Sequence (LLS) | 5 steps | [1][2] |

| Previous Synthesis (Woodward & Hoye, 1977) | 17 steps, 1.1% overall yield | [1] |

| Previous Synthesis (Shen, 2008) | 16 steps, 2.4% overall yield | [1] |

| Previous Synthesis (2019) | 20 steps, 7.7% overall yield | [1] |

| Biological Activity (LAR Inhibition) | ||

| IC50 | 1.30 µM | [3][7] |

| IC50 | 2.1 ± 0.2 µM (pH 6.5) | [1][4][5][6] |

| IC50 | 52 ± 10 nM (pH 7.5) | [1] |

| KI | 8 ± 3 μM | [1] |

| kinact | 2.3 ± 0.4 min−1 | [1] |

Experimental Protocols

This section details the convergent 5-step total synthesis of this compound, starting from 3,3-dimethylcyclopentanone.

Diagram of the Synthetic Workflow

Caption: Convergent 5-step total synthesis of this compound.

Step 1: Synthesis of Bromo Enal 5

-

Vilsmeier-Haack Formylation: To a solution of 3,3-dimethylcyclopentanone in an appropriate solvent, add phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with an aqueous solution and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to yield bromo enal 5.

Step 2: Synthesis of β-Keto Amide 3a

-

Pinnick Oxidation: Dissolve bromo enal 5 in a mixture of t-butanol and water.

-

Add sodium chlorite (NaClO2) and sodium dihydrogen phosphate (NaH2PO4) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Once complete, quench the reaction and extract the resulting carboxylic acid.

-

CDI-mediated Claisen-type Condensation: Activate the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent.

-

Add the desired amide to the activated acid and stir until the reaction is complete.

-

Work up the reaction and purify the product by column chromatography to afford β-keto amide 3a.[1]

Step 3: Synthesis of β-Keto Ester 4

-

CDI-mediated Decarboxylative Coupling: In a similar fashion to the synthesis of 3a, couple acids 7 and 8 using CDI to furnish β-keto ester 4 in approximately 72% yield.[1]

Step 4: Convergent [4+2] Benzannulation

-

Combine β-keto amide 3a and β-keto ester 4 in a suitable high-boiling point solvent.

-

Heat the reaction mixture to reflux to induce a convergent [4+2] benzannulation reaction.

-

Monitor the formation of the fully substituted arene core by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and purify the tricyclic intermediate by column chromatography.

Step 5: One-pot Reduction and Hydrolysis to this compound

-

Dissolve the tricyclic intermediate from Step 4 in a suitable alcoholic solvent.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise for a phenol-directed hydride reduction.

-

After the reduction is complete, acidify the reaction mixture with a suitable acid to facilitate hydrolysis.

-

Stir the mixture until the final product, this compound, is formed.

-

Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Mechanism of LAR Phosphatase Inhibition

The inhibitory effect of this compound on LAR phosphatase is a key aspect of its biological function. The following diagram illustrates the proposed covalent inhibition mechanism.

Caption: Proposed mechanism of LAR phosphatase inhibition by this compound.

Conclusion

The convergent 5-step total synthesis of this compound represents a significant improvement over previous routes, making this potent LAR phosphatase inhibitor more accessible for further pharmacological evaluation.[1][2] The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development who are interested in exploring the therapeutic potential of this compound and its analogs.

References

- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound and analogous phosphatase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and biological evaluation of this compound derivatives: Inhibition of protein tyrosine phosphatase activity [morressier.com]

- 5. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for the Purification of Illudalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the purification techniques for illudalic acid, a potent inhibitor of Leukocyte Antigen-Related (LAR) phosphatase. The protocols described are based on established methodologies for the isolation of fungal secondary metabolites, supplemented with specific details where available.

Introduction

This compound is a sesquiterpenoid natural product originally isolated from the fungus Omphalotus illudens (formerly Clitocybe illudens). It has garnered significant interest in the scientific community for its selective inhibition of LAR phosphatase, a key regulator in various cellular signaling pathways.[1] The purification of this compound from its natural source is a critical step for its characterization, biological evaluation, and further development as a potential therapeutic agent. This document outlines the general principles and provides a composite protocol for its purification.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₅ | [1] |

| Molecular Weight | 276.28 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| CAS Number | 18508-77-5 | [1] |

Experimental Protocols

The purification of this compound from fungal cultures generally involves three main stages: cultivation of the fungus, extraction of the culture broth, and chromatographic purification of the target compound.

Protocol 1: Cultivation of Omphalotus illudens

A detailed protocol for the cultivation of Omphalotus illudens for the production of this compound is not extensively described in recent literature. However, general mycological techniques for the cultivation of Basidiomycetes can be applied.

Materials:

-

Malt extract agar (MEA) plates

-

Liquid culture medium (e.g., Potato Dextrose Broth or a custom defined medium)

-

Omphalotus illudens culture

-

Incubator

Procedure:

-

Inoculate MEA plates with Omphalotus illudens and incubate at 25°C until sufficient mycelial growth is observed.

-

Aseptically transfer plugs of the mycelial mat to flasks containing the liquid culture medium.

-

Incubate the liquid cultures at 25°C on a rotary shaker at 150 rpm for 2-4 weeks to allow for the production of secondary metabolites, including this compound.

Protocol 2: Extraction of this compound from Culture Broth

This protocol is a generalized procedure based on common methods for extracting acidic secondary metabolites from fungal fermentations.

Materials:

-

Fungal culture broth

-

Filter paper (e.g., Whatman No. 1)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Separate the fungal mycelium from the culture broth by filtration through filter paper.

-

Adjust the pH of the culture filtrate to acidic (pH 2-3) with an appropriate acid (e.g., HCl) to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents.

-

Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic extract in vacuo using a rotary evaporator to obtain the crude extract.

Protocol 3: Chromatographic Purification of this compound

The crude extract containing this compound is a complex mixture of metabolites and requires further purification, typically using column chromatography.

Materials:

-

Crude extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

UV lamp

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable solvent such as hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient for separating moderately polar compounds like this compound is a stepwise or linear increase of ethyl acetate in hexane.

-

Fraction Collection: Collect fractions of the eluate.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 1:1) and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the pure this compound (identified by its Rf value and comparison with a standard if available).

-

Final Purification (Optional): If necessary, perform a final purification step using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to achieve high purity.

Mandatory Visualizations

LAR Phosphatase Signaling Pathway

This compound is an inhibitor of the Leukocyte Antigen-Related (LAR) phosphatase. The following diagram illustrates a known signaling pathway regulated by LAR. In the presence of active LAR phosphatase, it dephosphorylates and inactivates c-Abl, leading to the activation of the Akt/CDK1 pathway, which promotes cell adhesion. This compound, by inhibiting LAR, would disrupt this process.[1]

Caption: LAR Phosphatase Signaling Pathway and its inhibition by this compound.

Experimental Workflow for this compound Purification

The following diagram outlines the general workflow for the purification of this compound from Omphalotus illudens culture.

Caption: General workflow for the purification of this compound.

References

Application Notes: Illudalic Acid as a Chemical Probe for Leukocyte Common Antigen-Related (LAR) Protein Tyrosine Phosphatase

Introduction

Leukocyte Common Antigen-Related (LAR) protein tyrosine phosphatase (PTP), a member of the receptor-type PTP family, is a critical regulator of numerous cellular processes, including cell growth, differentiation, and adhesion.[1] Dysregulation of LAR PTP has been implicated in various diseases such as cancer, diabetes, and neurological disorders.[2][3] Illudalic acid, a natural product isolated from the Omphalotus illudens mushroom, has emerged as a potent and selective inhibitor of the LAR subfamily of PTPs (LAR, PTPRσ, and PTPRδ).[3] Its unique chemical scaffold and covalent mechanism of action make it an invaluable chemical probe for elucidating the physiological and pathological roles of LAR PTP.[4][5]

Mechanism of Action

This compound acts as a time-dependent, covalent inhibitor of LAR PTP.[6] The inhibitory mechanism involves a two-step process: an initial non-covalent binding to the enzyme's active site, followed by the formation of a covalent bond with the catalytic cysteine residue.[4][6] This covalent modification irreversibly inactivates the phosphatase. The 5-formyl group and the hemi-acetal lactone are crucial pharmacophores for its inhibitory activity.[7]

Selectivity

This compound and its analogs exhibit significant selectivity for the LAR subfamily of PTPs over other PTPs such as PTP1B, SHP2, and CD45.[3][8] This selectivity is a key advantage for its use as a chemical probe, as it minimizes off-target effects and allows for the specific investigation of LAR PTP function. Interestingly, the methyl ether of this compound shows even greater selectivity for LAR, albeit with a slightly lower potency.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound and its analogs with LAR PTP.

Table 1: Inhibitory Potency of this compound against LAR PTP

| Parameter | Value | Conditions | Reference |

| IC₅₀ | 1.30 µM | [5] | |

| IC₅₀ | 2.1 ± 0.2 µM | pH 6.5 | [3][6] |

| IC₅₀ | 52 ± 10 nM | pH 7.5 | [3] |

| Kᵢ | 8 ± 3 µM | pH 7.5, 37°C | [3] |

| kᵢₙₐ꜀ₜ | 2.3 ± 0.4 min⁻¹ | pH 7.5, 37°C | [3] |

| Kᵢ | 130 ± 50 µM | [6][9] | |

| kᵢₙₐ꜀ₜ | 1.3 ± 0.4 min⁻¹ | [6][9] |

Table 2: Inhibitory Potency of this compound Analogs against LAR PTP

| Compound | IC₅₀ (µM) | Notes | Reference |

| This compound Methyl Ether | 55 ± 6 | More selective for LAR than this compound. | [6][9] |

| 7-Butoxy this compound Analog (7-BIA) | Potent inhibitor | Used in studies of PTPRD, another LAR subfamily member. | [10] |

| Truncated Analog (lacks neopentylene ring) | Devoid of significant activity | Highlights the importance of the fused ring system for potency. | [6][9] |

Experimental Protocols

Here are detailed protocols for key experiments involving this compound as a probe for LAR PTP.

Protocol 1: In Vitro LAR PTP Inhibition Assay using a Chromogenic Substrate

This protocol describes a standard assay to determine the inhibitory activity of this compound on LAR PTP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human LAR PTP catalytic domain

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a stock solution of pNPP in Assay Buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to each well.

-

Add 80 µL of LAR PTP solution (diluted in Assay Buffer to the desired final concentration, e.g., 5 nM) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for time-dependent inhibition.

-

-

Initiate Reaction:

-

Add 10 µL of the pNPP substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

-

Measure Absorbance:

-

Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader. The product of the reaction, p-nitrophenol, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vitro LAR PTP Inhibition Assay using a Fluorogenic Substrate

This protocol offers a more sensitive alternative using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[11]

Materials:

-

Recombinant human LAR PTP catalytic domain

-

This compound

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT

-

Black, opaque 96-well or 384-well microplate

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions and dilutions of this compound as described in Protocol 1.

-

Prepare a stock solution of DiFMUP in DMSO and dilute it in Assay Buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

Follow the same pre-incubation steps as in Protocol 1, using a black microplate.

-

-

Initiate Reaction:

-

Add DiFMUP solution to each well to start the reaction.

-

-

Measure Fluorescence:

-

Monitor the increase in fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Calculate the reaction rates from the linear portion of the fluorescence versus time plot.

-

Determine the IC₅₀ value as described in Protocol 1.

-

Protocol 3: Cellular Assay to Assess LAR PTP Inhibition

This protocol outlines a method to evaluate the effect of this compound on LAR PTP activity within a cellular context by measuring the phosphorylation status of a known LAR PTP substrate.

Materials:

-

Cell line overexpressing LAR PTP (e.g., HEK293T)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies: anti-phosphotyrosine antibody, antibody against a known LAR substrate (e.g., β-catenin), and appropriate secondary antibodies.

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture the LAR PTP-overexpressing cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a desired period (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the anti-phosphotyrosine antibody and the antibody against the specific LAR substrate.

-

Detect the protein bands using an appropriate detection system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated substrate and the total substrate.

-

An increase in the phosphorylation level of the LAR substrate in this compound-treated cells compared to the control indicates inhibition of LAR PTP activity.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Leukocyte common antigen-related (LAR) tyrosine phosphatase positively regulates osteoblast differentiation by modulating extracellular signal-regulated kinase (ERK) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wvu.flintbox.com [wvu.flintbox.com]

- 3. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of covalent inhibition of LAR phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as a potential LAR inhibitor: synthesis, SAR, and preliminary studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy this compound analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Methods for the Detection of Illudalic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudalic acid, a sesquiterpenoid natural product, has garnered significant interest in the scientific community due to its potent and selective inhibitory activity against the Leukocyte antigen-related (LAR) protein tyrosine phosphatase.[1][2] As a potential therapeutic agent, robust and reliable analytical methods for the detection and quantification of this compound in various matrices are crucial for preclinical and clinical development. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of small molecules. For this compound, a reversed-phase HPLC method is suitable.

Quantitative Data Summary

| Parameter | Value | Reference |

| IC50 (LAR Phosphatase) | 1.30 µM | [1] |

| IC50 (LAR, pH 6.5) | 2.1 ± 0.2 μM | [2][3] |

| IC50 (LAR, pH 7.5) | 52 ± 10 nM | [3] |

Experimental Protocol: HPLC-UV Analysis of this compound

1. Instrumentation and Columns:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid or 0.1% phosphoric acid.[4]

-

Mobile Phase B: Acetonitrile or Methanol.

-

A gradient elution is recommended to ensure good separation from other matrix components. A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30-35 min: 90% to 10% B (linear gradient)

-

35-40 min: 10% B (isocratic - re-equilibration)

-

-

Flow rate: 1.0 mL/min.

3. Detection:

-

UV detection wavelength should be optimized based on the UV spectrum of this compound. A wavelength around 254 nm is often a good starting point for aromatic compounds.

4. Sample Preparation:

-

From Fungal Cultures:

-

Homogenize a known amount of fungal mycelium or culture broth.

-

Extract with a suitable organic solvent such as methanol or ethyl acetate.[5]

-

Evaporate the solvent under reduced pressure.

-

Reconstitute the residue in the initial mobile phase composition.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

From Biological Fluids (e.g., Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[6] Collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition.

-

Filter through a 0.22 µm syringe filter before injection.

-

5. Calibration and Quantification:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by serially diluting the stock solution in the initial mobile phase.

-

Inject the standards and the prepared samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection

LC-MS and tandem MS (LC-MS/MS) offer superior sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.

Quantitative Data Summary (Illustrative for similar compounds)

| Analyte | Matrix | LLOQ | Linearity Range | Reference |

| Sesquiterpene Lactones | Plant Extract | 0.05 - 0.2 µg/mL | 0.2 - 20 µg/mL | [7] |

| Terpenoids | Plant Extract | 2 - 25 ppb | - | [8] |

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Electrospray Ionization (ESI) is a suitable ionization source.

2. LC Conditions:

-

Column: A reversed-phase C18 or C8 column with a smaller particle size (e.g., 1.7-2.6 µm) is recommended for better resolution and faster analysis.

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A fast gradient can be employed, for example:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 - 0.5 mL/min.

3. MS/MS Parameters (to be optimized for this compound):

-

Ionization Mode: Both positive and negative ion modes should be evaluated. Given the acidic nature of this compound, negative ion mode is likely to be more sensitive.

-

Precursor Ion: The [M-H]⁻ ion for this compound (C15H16O5, MW = 276.28 g/mol ) would be m/z 275.1.

-

Product Ions: The fragmentation of the precursor ion should be studied to identify characteristic product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.

-

Collision Energy and other MS parameters: These need to be optimized for maximum sensitivity.

4. Sample Preparation:

-

The same sample preparation methods as for HPLC-UV can be used. For very low concentrations, a Solid Phase Extraction (SPE) step can be added after protein precipitation for further cleanup and concentration.[9] A C18 SPE cartridge would be appropriate.

III. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility.

Experimental Protocol: GC-MS Analysis of this compound (after derivatization)

1. Derivatization:

-

The carboxylic acid group of this compound needs to be derivatized, for example, by methylation to form the methyl ester. This can be achieved using reagents like diazomethane (use with extreme caution) or by heating with methanol and an acid catalyst. Silylation using reagents like BSTFA is another option.

2. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm) is generally suitable for sesquiterpenoids.

3. GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5-10 min at 280 °C.

-

-

Injection Mode: Splitless or split, depending on the concentration.

4. MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Identification: The mass spectrum of the derivatized this compound can be compared with spectral libraries (if available) or interpreted based on characteristic fragmentation patterns of sesquiterpenoids and the added derivative group.[10][11]

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural identification and elucidation of this compound.

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation:

-

Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[12]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Experiments:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Provides information about the number of different types of carbon atoms.

-

2D NMR experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and thus for the complete structural assignment of the molecule.

Expected Chemical Shifts (Illustrative)

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10 - 13 | 170 - 185 |

| Aldehyde (-CHO) | 9 - 10 | 190 - 200 |

| Aromatic/Olefinic C-H | 5 - 8 | 100 - 150 |

| Aliphatic C-H | 1 - 4 | 10 - 60 |

| Hydroxyl (-OH) | Variable | - |

V. Signaling Pathway and Experimental Workflow Diagrams

References

- 1. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of this compound derivatives: Inhibition of protein tyrosine phosphatase activity [morressier.com]

- 3. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. opentrons.com [opentrons.com]

- 10. journals.ekb.eg [journals.ekb.eg]

- 11. upcommons.upc.edu [upcommons.upc.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

Troubleshooting & Optimization

Technical Support Center: Illudalic Acid Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of illudalic acid. The information is compiled from published synthetic routes to help overcome common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: The overall yield of my this compound synthesis is very low. Is this a common issue?

A1: Yes, historically, the synthesis of this compound has been challenging, often involving lengthy synthetic sequences with low overall yields. The initial total synthesis reported by Woodward and Hoye in 1977 consisted of 17 steps and resulted in a 1.1% overall yield.[1] Subsequent modifications to this route have led to some improvements, with a 16-step synthesis achieving a 2.4% overall yield and a 20-step process reaching a 7.7% overall yield.[1] More recent convergent strategies have significantly improved the efficiency, reducing the number of steps and increasing the overall yield.[1][2]